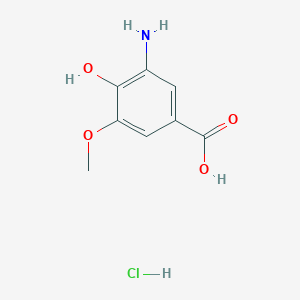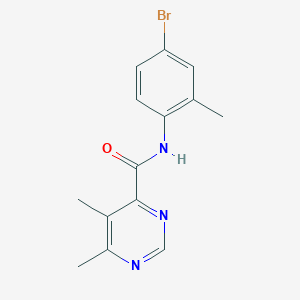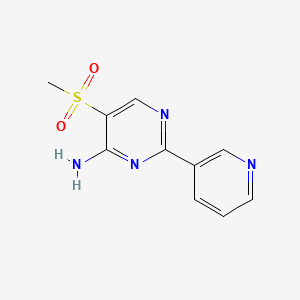
(2-(4-bromophenyl)-2H-tetrazol-5-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-(4-bromophenyl)-2H-tetrazol-5-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C18H16BrN5O and its molecular weight is 398.264. The purity is usually 95%.
BenchChem offers high-quality (2-(4-bromophenyl)-2H-tetrazol-5-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-bromophenyl)-2H-tetrazol-5-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antioxidant Properties
The compound's synthesis and antioxidant capabilities have been explored through various organic chemistry methodologies. For example, the synthesis of bromophenol derivatives and their evaluation for antioxidant activities have shown that these compounds exhibit potent antioxidant properties. These findings are significant, considering the importance of antioxidants in preventing oxidative stress-related diseases (Çetinkaya et al., 2012). Similarly, the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including natural products, highlight the effectiveness of these compounds in radical scavenging and reducing power assays, suggesting their potential as antioxidant agents (Balaydın et al., 2010).
Antituberculosis and Cytotoxicity Studies
A series of heteroarylthioquinoline derivatives synthesized through the Friedlander annulation process demonstrated in vitro activity against Mycobacterium tuberculosis, with certain compounds showing significant activity and minimal cytotoxic effects. This suggests their potential application in developing new antituberculosis agents (Chitra et al., 2011).
Antimicrobial and Antiviral Activity
Compounds synthesized from similar chemical frameworks have been evaluated for antimicrobial and antiviral potentials. For instance, substituted benzimidazoles demonstrated selective activity against certain fungi and viruses, underscoring the potential utility of structurally related compounds in treating infectious diseases (Sharma et al., 2009).
Anticancer Agents Development
Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and evaluated for their antitumor activities against various cancer cell lines. Some compounds exhibited moderate to high levels of antitumor activities, comparable to 5-fluorouracil, a positive control. This indicates the potential of these compounds as anticancer agents (Fang et al., 2016).
properties
IUPAC Name |
[2-(4-bromophenyl)tetrazol-5-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O/c1-12-4-9-16-13(11-12)3-2-10-23(16)18(25)17-20-22-24(21-17)15-7-5-14(19)6-8-15/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNVEMSDFSOOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-bromophenyl)-2H-tetrazol-5-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2473469.png)
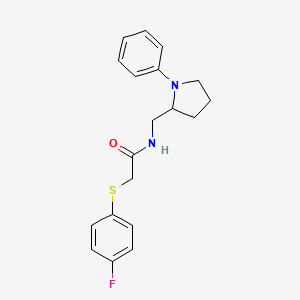
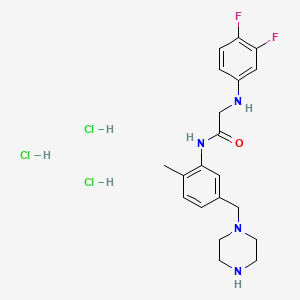
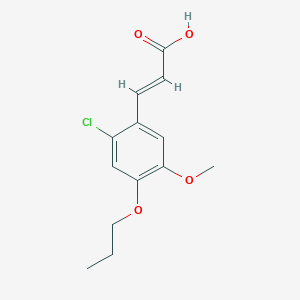
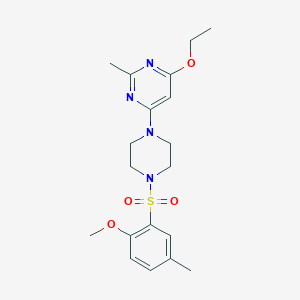
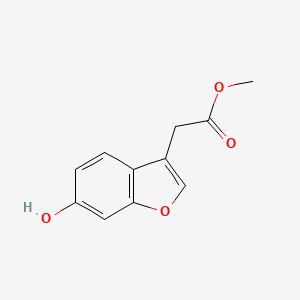
![ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2473479.png)
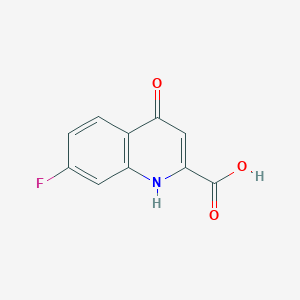
![3-methyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2473481.png)
![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2473484.png)
